molecular formula C16H18ClNO3S2 B2458714 3-chloro-4-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide CAS No. 2034483-22-0

3-chloro-4-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide

Cat. No.: B2458714
CAS No.: 2034483-22-0
M. Wt: 371.89
InChI Key: UDEJTHPATOSRGK-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

IUPAC Name

3-chloro-4-methoxy-N-(1-thiophen-2-ylcyclopentyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3S2/c1-21-14-7-6-12(11-13(14)17)23(19,20)18-16(8-2-3-9-16)15-5-4-10-22-15/h4-7,10-11,18H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEJTHPATOSRGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2(CCCC2)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods Analysis

Sulfonylation of 1-(Thiophen-2-Yl)Cyclopentylamine

The most direct route involves reacting 3-chloro-4-methoxybenzenesulfonyl chloride with 1-(thiophen-2-yl)cyclopentylamine under basic conditions. This method aligns with protocols for analogous sulfonamide syntheses.

Reaction Protocol
  • Precursor Preparation :

    • 3-Chloro-4-methoxybenzenesulfonyl chloride is synthesized via chlorosulfonation of 3-chloro-4-methoxybenzene using chlorosulfonic acid.
    • 1-(Thiophen-2-yl)cyclopentylamine is prepared through cyclopentylation of thiophene-2-carbaldehyde, followed by reductive amination.
  • Coupling Reaction :

    • A mixture of 3-chloro-4-methoxybenzenesulfonyl chloride (1.2 equiv) and 1-(thiophen-2-yl)cyclopentylamine (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) is stirred at 0–5°C.
    • Potassium carbonate (2.5 equiv) is added portion-wise to neutralize HCl generated during sulfonamide formation.
    • The reaction is warmed to room temperature and stirred for 12–18 hours.

Key Data :

Parameter Value Source
Solvent N,N-Dimethylformamide
Base Potassium carbonate
Temperature 0°C → room temperature
Reaction Time 12–18 hours
Challenges and Optimization
  • Steric Hindrance : The bulky cyclopentyl group necessitates prolonged reaction times to ensure complete conversion. Elevated temperatures (40–50°C) may improve kinetics but risk decomposition.
  • Byproduct Formation : Excess sulfonyl chloride can lead to disulfonation. Using a 1.2:1 molar ratio of sulfonyl chloride to amine minimizes this.

Alternative Route: Cyclopentyl-Thiophene Amine Synthesis

The amine component, 1-(thiophen-2-yl)cyclopentylamine, is synthesized via a Friedel-Crafts alkylation followed by reductive amination.

Friedel-Crafts Alkylation
  • Cyclopentylation of Thiophene :

    • Thiophene (1.0 equiv) reacts with cyclopentyl bromide (1.1 equiv) in the presence of aluminum chloride (1.2 equiv) in dichloromethane at −10°C.
    • The intermediate 1-(thiophen-2-yl)cyclopentanol is isolated via aqueous workup.
  • Reductive Amination :

    • The alcohol is oxidized to 1-(thiophen-2-yl)cyclopentanone using pyridinium chlorochromate (PCC).
    • The ketone undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol.

Key Data :

Step Reagents/Conditions Yield Source
Friedel-Crafts AlCl₃, CH₂Cl₂, −10°C 68%
Reductive Amination NH₄OAc, NaBH₃CN, MeOH 52%

Purification and Characterization

Crude 3-chloro-4-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide is purified via:

  • Column Chromatography : Silica gel eluted with a gradient of ethyl acetate/hexane (1:4 → 1:1).
  • Recrystallization : Dissolved in hot ethyl acetate and cooled to −20°C to afford crystalline product.

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-$$d_6$$): δ 7.98 (s, 1H, SO₂NH), 7.43 (d, $$J = 8.4$$ Hz, 1H, ArH), 7.12 (d, $$J = 8.4$$ Hz, 1H, ArH), 3.90 (s, 3H, OCH₃), 2.5–1.8 (m, 9H, cyclopentyl + thiophene).
  • MS (ESI+) : $$m/z$$ 372.0 [M+H]⁺.

Reaction Optimization Insights

Solvent Selection

  • Polar Aprotic Solvents : DMF enhances sulfonyl chloride reactivity but may require rigorous drying to prevent hydrolysis.
  • Alternative Solvents : Tetrahydrofuran (THF) with triethylamine base offers milder conditions but lower yields.

Temperature Control

  • Low-Temperature Coupling : Maintaining 0–5°C during initial reagent mixing reduces side reactions.
  • Room-Temperature Stirring : Ensures complete amine activation without thermal degradation.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring and sulfonamide group are primary sites for oxidation.
Thiophene Oxidation :
The electron-rich thiophene moiety undergoes oxidation to form sulfoxides or sulfones under controlled conditions. For example, hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) can oxidize the sulfur atom in the thiophene ring.

Reagent Conditions Product Key Notes
H₂O₂Room temperature, 24hThiophene sulfoxidePartial oxidation to sulfoxide.
mCPBADichloromethane, 0°CThiophene sulfoneComplete oxidation to sulfone.

Sulfonamide Oxidation :
The sulfonamide group can be oxidized to a sulfonic acid under strong oxidative conditions (e.g., KMnO₄ in acidic media).

Substitution Reactions

Chloro Group Substitution :
The chloro substituent on the benzene ring is susceptible to nucleophilic aromatic substitution (NAS) with amines, alkoxides, or thiols under basic conditions (e.g., NaOH or K₂CO₃).

Reagent Conditions Product Yield
PiperidineDMF, 80°C, 6h4-Methoxy-N-(1-(thiophen-2-yl)cyclopentyl)-3-piperidinobenzenesulfonamide~75%
Sodium methoxideMeOH, reflux, 12h3-Methoxy-4-methoxybenzenesulfonamide derivative~60%

Methoxy Group Demethylation :
The methoxy group can be cleaved using BBr₃ or HI to yield a phenolic derivative.

Hydrolysis Reactions

Sulfonamide Hydrolysis :
Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the sulfonamide bond cleaves to form a sulfonic acid and the corresponding amine.

Conditions Products Reaction Time
6M HCl, reflux3-Chloro-4-methoxybenzenesulfonic acid + 1-(thiophen-2-yl)cyclopentylamine8h
2M NaOH, ethanolSame as above6h

Reduction Reactions

Sulfonamide Reduction :
Lithium aluminum hydride (LiAlH₄) reduces the sulfonamide to a secondary amine, though this reaction is less common due to steric hindrance from the cyclopentyl group.

Reagent Conditions Product Yield
LiAlH₄THF, reflux, 4h3-Chloro-4-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzylamine~40%

Electrophilic Aromatic Substitution (EAS)

The methoxy group activates the benzene ring toward electrophiles (e.g., nitration or sulfonation), while the chloro group directs substituents to specific positions.

Reagent Conditions Product Regiochemistry
HNO₃/H₂SO₄0°C, 2hNitro derivative at C-5 positionMeta to chloro, para to methoxy.

Key Mechanistic Insights:

  • Thiophene Reactivity : The sulfur atom in thiophene participates in resonance, making the ring prone to electrophilic attacks and oxidation.

  • Sulfonamide Stability : The sulfonamide group’s stability under acidic/basic conditions depends on the steric bulk of the cyclopentyl-thiophene substituent .

  • Steric Effects : The cyclopentyl group hinders reactions at the sulfonamide nitrogen, necessitating elevated temperatures or prolonged reaction times .

Data Limitations and Research Gaps:

  • Yields and kinetics for specific reactions are not extensively documented in publicly available studies.

  • Computational studies (e.g., DFT) could further elucidate reaction pathways and regioselectivity.

Scientific Research Applications

Synthesis Overview

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiophene Ring : Achieved through the Paal–Knorr reaction.
  • Cyclopentylation : Reaction with cyclopentyl halides under basic conditions.
  • Sulfonamide Formation : Reaction with 3-chloro-4-methoxybenzenesulfonyl chloride.

These synthetic routes can be optimized for yield and purity in industrial applications.

Medicinal Chemistry

3-chloro-4-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide serves as a scaffold for drug development, particularly targeting specific enzymes or receptors. Its sulfonamide group is known for antibacterial properties, making it a candidate for developing new antimicrobial agents.

Materials Science

The compound's unique structure provides opportunities for creating novel materials with specific electronic or optical properties. Research indicates potential applications in organic electronics and photonic devices due to its structural characteristics.

Biological Studies

In biological research, this compound can be utilized to investigate interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its ability to modulate enzyme activity makes it valuable for studying biochemical pathways.

Antiviral Effects

A study on related sulfonamide derivatives indicated potential antiviral properties against Hepatitis B Virus (HBV), suggesting that structurally similar compounds could exhibit comparable effects due to their ability to increase levels of antiviral proteins.

Antibacterial Efficacy

Research has demonstrated effective inhibition against various bacterial strains, particularly Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae. The sulfonamide group is crucial in inhibiting bacterial folic acid synthesis .

Anticancer Potential

Investigations into sulfonamide-based compounds have shown their ability to induce apoptosis in cancer cell lines. One study highlighted a structurally similar compound's effectiveness in modulating cancer cell survival pathways .

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds to the active site or allosteric sites, modulating their activity. The exact pathways and molecular targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-chloro-4-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide apart from similar compounds is its unique combination of functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals.

Biological Activity

3-chloro-4-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide is a sulfonamide compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

The synthesis of this compound involves several steps:

  • Formation of the Thiophene Ring : The thiophene ring is typically synthesized using the Paal–Knorr reaction, where a 1,4-dicarbonyl compound reacts with phosphorus pentasulfide.
  • Cyclopentylation : The thiophene derivative is reacted with cyclopentyl halides under basic conditions to introduce the cyclopentyl group.
  • Sulfonamide Formation : The final step involves the reaction of the intermediate with 3-chloro-4-methoxybenzenesulfonyl chloride in the presence of a base to yield the desired sulfonamide compound.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may modulate their activity by binding to active or allosteric sites. This interaction can influence various biochemical pathways, leading to therapeutic effects such as anti-inflammatory and antimicrobial activities .

Anti-inflammatory Activity

Research indicates that sulfonamide compounds, including derivatives similar to this compound, exhibit notable anti-inflammatory properties. For instance, compounds derived from benzenesulfonamides have shown significant inhibition of carrageenan-induced rat paw edema, with inhibition percentages reaching up to 94.69% at specific time intervals .

Antimicrobial Activity

In vitro studies have demonstrated that compounds in this class possess antimicrobial properties against various pathogens. For example, certain benzenesulfonamides have shown minimum inhibitory concentration (MIC) values as low as 6.63 mg/mL against Staphylococcus aureus and 6.72 mg/mL against Escherichia coli, indicating their potential as effective antimicrobial agents .

Table 1: Summary of Biological Activities

Activity Type Effectiveness Reference
Anti-inflammatoryInhibition of rat paw edema (up to 94.69%)
AntimicrobialMIC against E. coli (6.72 mg/mL), S. aureus (6.63 mg/mL)
CytotoxicityVarious derivatives show selective cytotoxicity

Case Study on Antimicrobial Efficacy

A study evaluating several benzenesulfonamide derivatives found that specific compounds demonstrated strong antimicrobial activity against both gram-positive and gram-negative bacteria. The compounds were tested using standard disk diffusion methods, revealing zones of inhibition that suggest potent antimicrobial properties .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of thiophene derivatives generally indicates good solubility in organic solvents but limited water solubility, which can affect bioavailability and distribution in biological systems. Toxicological assessments are crucial for determining the safety profile of these compounds in clinical applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the benzenesulfonamide core with chloro and methoxy substituents?

  • The benzenesulfonamide scaffold can be synthesized via sulfonylation of an amine intermediate. For example, sulfonyl chlorides (e.g., 3-chloro-4-methylbenzenesulfonyl chloride) are commonly reacted with amines under basic conditions to form sulfonamides . Key steps include protecting/deprotecting functional groups (e.g., methoxy) and optimizing reaction conditions (e.g., DCM as solvent, triethylamine as base) to avoid side reactions. Structural confirmation requires LC-MS and 1^1H/13^13C NMR .

Q. How can spectroscopic and crystallographic methods validate the compound’s structure?

  • X-ray crystallography provides definitive confirmation of the sulfonamide’s stereochemistry and substituent positioning, as demonstrated in related N-(4-methoxyphenyl)benzenesulfonamide structures . NMR spectroscopy (e.g., 1^1H, 13^13C, and 2D COSY/HSQC) resolves ambiguities in aromatic proton assignments, particularly for thiophene and cyclopentyl moieties. High-resolution mass spectrometry (HRMS) confirms molecular weight .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Enzyme inhibition assays (e.g., fluorescence-based or colorimetric) can assess interactions with target proteins like carbonic anhydrases or kinases. Cell viability assays (MTT or resazurin) evaluate cytotoxicity in cancer cell lines. Solubility in DMSO/PBS mixtures must be optimized to avoid precipitation during screening .

Advanced Research Questions

Q. How can computational modeling predict structure-activity relationships (SAR) for this sulfonamide?

  • Molecular docking (AutoDock Vina, Schrödinger) identifies potential binding poses with target enzymes, while molecular dynamics simulations (GROMACS) assess stability of ligand-receptor complexes. Quantum mechanical calculations (DFT) evaluate electronic properties of the chloro-methoxy substituents, which influence binding affinity . Comparative analysis with analogs (e.g., replacing thiophene with furan) can refine SAR .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

  • Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or cell line variability. Systematic replication under standardized protocols (e.g., CLIA guidelines) is critical. Meta-analysis of dose-response curves and statistical validation (e.g., ANOVA with post-hoc tests) can clarify trends. Cross-referencing with crystallographic data ensures bioactive conformations are preserved .

Q. How can derivatization enhance the compound’s pharmacokinetic properties?

  • Prodrug strategies (e.g., esterification of the sulfonamide nitrogen) improve membrane permeability. PEGylation or cyclodextrin encapsulation enhances aqueous solubility. Metabolic stability is assessed via liver microsome assays, with LC-MS/MS quantifying metabolite formation .

Q. What techniques characterize the compound’s interaction with membrane receptors in vivo?

  • Radiolabeling (e.g., 3^3H or 14^14C isotopes) enables biodistribution studies in animal models. Surface plasmon resonance (SPR) measures binding kinetics (KD_D, kon_{on}/koff_{off}) to immobilized receptors. PET imaging with 18^18F-labeled analogs tracks real-time target engagement .

Methodological Considerations

  • Crystallography : Use APEX2 or SHELX for structure refinement. Hydrogen-bonding networks in the crystal lattice (e.g., between sulfonamide S=O and water molecules) influence stability .
  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral data in repositories like PubChem or Zenodo .

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